Absolute Configuration: Defined (R)-Stereochemistry Versus Racemic Mixture (CAS 194342-62-6)
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9) is the defined (R)-enantiomer with specific optical rotation [α]D that differs from zero. In contrast, the racemic mixture N-(chroman-4-yl)acetamide (CAS 194342-62-6) has a net optical rotation of approximately 0° . The (R)-enantiomer can be prepared with enantiomeric excess (ee) typically exceeding 98% when derived from (R)-chroman-4-amine salts synthesized via asymmetric CBS reduction and azide inversion, a route that yields the (R)-amine in >95% ee [1]. This defined chirality directly influences biological recognition, as shown by the class-wide observation that 5-HT1A receptor binding affinity of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives is dependent on the configuration at the C-4 position [2].
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer; [α]D ≠ 0°; >98% ee achievable via chiral synthesis route |
| Comparator Or Baseline | Racemic N-(chroman-4-yl)acetamide (CAS 194342-62-6); [α]D ≈ 0°; 0% ee |
| Quantified Difference | Chiral vs. achiral (racemic); >98% ee vs. 0% ee |
| Conditions | Polarimetry / chiral HPLC; synthetic route via CBS reduction and azide inversion as described in Fotsch et al., 2010 |
Why This Matters
In stereosensitive target engagement or asymmetric synthesis, the racemic mixture provides only 50% of the biologically active or synthetically useful (R)-enantiomer, halving effective concentration and introducing confounding stereochemical noise.
- [1] Fotsch C, Biddlecome G, Biswas K, et al. Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron Lett. 2010;51(41):5409-5412. View Source
- [2] Marot C, Comoy C, Viaud M, et al. Synthesis, biological activity and quantitative structure-activity relationships of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives. Bioorg Med Chem Lett. 1996;6(2):195-198. View Source
